An In-depth Technical Guide to 5-Methylhexane-2,4-dione (CAS: 7307-03-1)
An In-depth Technical Guide to 5-Methylhexane-2,4-dione (CAS: 7307-03-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylhexane-2,4-dione, with the CAS registry number 7307-03-1, is a beta-diketone that exists in equilibrium between its keto and enol tautomers.[1][2] Its chemical structure, characterized by two carbonyl groups separated by a methylene group, makes it a versatile building block in organic synthesis and a subject of interest in chemical research. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, potential applications, and safety information.
Physicochemical Properties
The fundamental physical and chemical characteristics of 5-Methylhexane-2,4-dione are summarized below. These properties are crucial for its handling, application in reactions, and for analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| IUPAC Name | 5-methylhexane-2,4-dione | [1][2] |
| Synonyms | Isobutyrylacetone, 5-Methyl-2,4-hexanedione | [1][4] |
| Boiling Point | 171.08 °C to 175.9 °C | [4][5] |
| Melting Point | -16.71 °C | [5] |
| Density | 0.924 to 0.93 g/cm³ | [4][5] |
| Water Solubility | 35340.1 mg/L | [5] |
| Flash Point | 53.67 °C to 60.2 °C | [4][5] |
| LogP (Octanol/Water) | 1.42730 | [4] |
| Refractive Index | 1.411 | [4] |
| Enthalpy of Formation (Gas) | -452.7 kJ/mol | [3][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 5-Methylhexane-2,4-dione. Available data from various sources are compiled below.
| Spectroscopic Technique | Key Data Points | Reference |
| Mass Spectrometry (GC-MS) | Top m/z peaks: 43, 85, 27. | [1] |
| ¹³C NMR Spectroscopy | Data available in spectral databases. | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [1] |
| Kovats Retention Index | Semi-standard non-polar: 940.17, 944.07, 945.33, 950.54. | [1] |
Synthesis and Reactivity
Synthesis
A common method for the synthesis of β-diones like 5-methylhexane-2,4-dione is the acylation of a ketone enolate. A plausible synthetic route involves the Claisen condensation reaction between ethyl isobutyrate and acetone using a strong base such as sodium ethoxide.
Another documented approach is the alkylation of an acetoacetic ester, such as ethyl acetoacetate, with a suitable alkyl halide like 3-chloro-2-methylpropene, followed by a cleavage reaction.[7] This method has been reported to yield the related compound 5-methyl-5-hexen-2-one with a 51% yield.[7]
Chemical Reactivity: Keto-Enol Tautomerism
A key feature of 5-Methylhexane-2,4-dione is its existence as a mixture of keto and enol tautomers in solution. The equilibrium between these two forms is a fundamental concept in its reactivity. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-aromatic six-membered ring. The enthalpy of reaction for the keto-enol isomerization has been reported.[2][6]
Caption: Keto-enol tautomerism of 5-Methylhexane-2,4-dione.
Applications in Research and Development
While specific large-scale industrial applications are not widely documented, 5-Methylhexane-2,4-dione serves as a valuable intermediate and building block in organic synthesis. Its dicarbonyl functionality allows for the construction of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are common scaffolds in medicinal chemistry. The compound is primarily available from chemical suppliers for research and development purposes.[4][5][8]
Biological Activity and Toxicological Profile
Biological Activity
There is limited publicly available data on the specific biological activities of 5-Methylhexane-2,4-dione. However, the dione functional group is a known pharmacophore present in many biologically active molecules.[9] For context, other dione-containing compounds have demonstrated a wide range of activities, including:
-
Anticancer Activity : Many dione derivatives exhibit cytotoxicity against cancer cell lines, often by inducing apoptosis through the generation of reactive oxygen species (ROS).[9]
-
Enzyme Inhibition : The dione moiety is a feature in inhibitors of enzymes like carboxylesterases and tyrosine kinases.[9]
-
Antimicrobial Properties : Cyclic dipeptides, which contain a dioxopiperazine ring (a type of dione), have shown antibacterial and antifungal activities.[9]
It is important to note that these are general activities of the dione class, and specific testing on 5-Methylhexane-2,4-dione is required to determine its biological profile.
Safety and Toxicology
Based on GHS classifications, 5-Methylhexane-2,4-dione is considered a combustible liquid and may be harmful if swallowed.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][10]
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood, are essential when handling this compound.[10]
Experimental Protocols
Theoretical Protocol: Synthesis via Claisen Condensation
This protocol describes a plausible laboratory-scale synthesis of 5-Methylhexane-2,4-dione. Disclaimer: This is a theoretical protocol and must be adapted and rigorously risk-assessed by a qualified chemist before execution.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl isobutyrate
-
Anhydrous acetone
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Condensation: Cool the sodium ethoxide solution in an ice bath. To this, add a mixture of ethyl isobutyrate and anhydrous acetone dropwise with constant stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it over crushed ice. Acidify the aqueous mixture with 1 M HCl until it is acidic to litmus paper.
-
Extraction: Extract the product into diethyl ether (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Caption: General workflow for the synthesis of 5-Methylhexane-2,4-dione.
Analytical Protocol: GC-MS Analysis
Objective: To confirm the identity and assess the purity of synthesized 5-Methylhexane-2,4-dione.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary Column (e.g., DB-5ms or equivalent).
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium, constant flow.
-
Injection Mode: Split.
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis: Compare the retention time of the major peak with that of a known standard if available. Analyze the mass spectrum of the major peak and compare the fragmentation pattern with library data (e.g., NIST) to confirm the structure.[1][6]
Caption: Logical workflow for GC-MS analysis of the final product.
References
- 1. 5-Methyl-2,4-hexanedione (enol) | C7H12O2 | CID 138984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylhexane-2,4-dione, keto form [webbook.nist.gov]
- 3. 5-Methylhexane-2,4-dione, keto form [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. 5-methylhexane-2,4-dione (7307-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. 5-Methylhexane-2,4-dione, keto form [webbook.nist.gov]
- 7. odinity.com [odinity.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
